An In-depth Technical Guide to 2-(1-Aminoethyl)phenylboronic acid pinacol ester
An In-depth Technical Guide to 2-(1-Aminoethyl)phenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Linchpin in Modern Synthesis
2-(1-Aminoethyl)phenylboronic acid pinacol ester is a versatile bifunctional molecule that has garnered significant attention as a valuable building block in organic synthesis and medicinal chemistry. Its structure uniquely combines a primary amine and a boronic acid pinacol ester on an aromatic scaffold. This arrangement provides two orthogonally reactive sites, enabling chemists to perform sequential, selective modifications. The boronic ester moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] Simultaneously, the primary amino group serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, alkylation, and reductive amination.[3][4]
This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of 2-(1-Aminoethyl)phenylboronic acid pinacol ester, providing researchers and drug development professionals with the technical insights necessary to effectively harness its synthetic potential.
Physicochemical Properties
The physical and chemical characteristics of 2-(1-Aminoethyl)phenylboronic acid pinacol ester are fundamental to its handling, storage, and application in synthesis. The pinacol ester group enhances the stability of the boronic acid, making it less prone to dehydration and protodeboronation compared to the free boronic acid.[5]
| Property | Value |
| Molecular Formula | C₁₄H₂₂BNO₂ |
| Molecular Weight | 247.15 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥96% |
| Storage Temperature | Refrigerated[6] |
| Solubility | Soluble in common organic solvents like methanol, chloroform, and ethyl acetate.[7] |
| Stability | Air and moisture sensitive; store under an inert atmosphere.[7][8] |
Synthesis and Purification
The synthesis of 2-(1-Aminoethyl)phenylboronic acid pinacol ester can be achieved through various routes. A common strategy involves the Miyaura borylation of a suitable precursor, such as 2-(1-aminoethyl)bromobenzene, with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.[9] Protecting the amine group, often as a Boc-carbamate, is a common tactic to prevent interference with the borylation reaction.
Illustrative Synthetic Workflow
Caption: A general synthetic pathway to the target compound.
Example Synthetic Protocol: Miyaura Borylation
This protocol outlines a general procedure for the palladium-catalyzed borylation of an aryl halide.
Materials:
-
N-Boc-1-(2-bromophenyl)ethanamine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried flask, add N-Boc-1-(2-bromophenyl)ethanamine, bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[10]
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[11]
-
The resulting Boc-protected boronic ester can then be deprotected under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) to yield the final product.
Reactivity and Orthogonal Derivatization
The synthetic utility of 2-(1-Aminoethyl)phenylboronic acid pinacol ester lies in the distinct reactivity of its two functional groups, allowing for selective and sequential chemical modifications.
Reactivity of the Boronic Ester: Suzuki-Miyaura Coupling
The pinacol boronic ester is a key participant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[2] This reaction typically involves a palladium catalyst, a base, and an organic halide or triflate.[1][5]
Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.[12]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, a step often facilitated by the base.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Reactivity of the Primary Amine
The primary amino group is a versatile nucleophile and base, enabling a host of transformations:
-
Amide and Sulfonamide Formation: It readily reacts with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides, and with sulfonyl chlorides to yield sulfonamides.[14]
-
Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation can be an issue.[4][15]
-
Reductive Amination: Reaction with aldehydes or ketones forms an imine intermediate, which can be reduced in situ to furnish secondary or tertiary amines.[16]
Orthogonal Reactivity in Action
The ability to selectively functionalize one group while the other remains intact is a key advantage. For instance, one can first perform a Suzuki coupling to build a biaryl scaffold and then use the amino group for further diversification.
Caption: Orthogonal functionalization pathways.
Applications in Medicinal Chemistry
This building block is particularly valuable in drug discovery for constructing libraries of novel compounds. The ability to introduce diverse functionalities at two distinct points on the molecule allows for the rapid exploration of structure-activity relationships (SAR). Its use has been noted in the synthesis of complex heterocyclic systems and as a scaffold in the development of new therapeutic agents. For example, similar aminophenylboronic acid derivatives are used in creating molecules for targeted therapies and diagnostics.[17][18][19]
Handling, Storage, and Safety
Handling:
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[20]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21]
-
Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[6]
-
Refrigeration is recommended for long-term stability.[6]
-
Due to its sensitivity to air and moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is ideal.[8]
Safety:
-
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for research chemicals.
-
Boronic acids and their esters are generally considered to have low toxicity, but appropriate care should always be taken.[22][23]
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.[6][8][20]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Chemistry – A European Journal. [Link]
-
Reactions of amines. (n.d.). Lumen Learning. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications. [Link]
-
boronic esters. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis of Amines. (n.d.). Fundamentals of Organic Chemistry. [Link]
-
Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]
-
Phenylboronic acid pinacol ester, CAS No. 24388-23-6. (n.d.). iChemical. [Link]
-
2-(Boc-Amino)ethylboronic acid pinacol ester. (n.d.). PubChem. [Link]
-
Reactions of Amines. (n.d.). University of Calgary. [Link]
-
Synthesis of primary amines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. (2010, May 5). VTechWorks. [Link]
-
Homologation of Boronic Esters with Lithiated Epoxides. (n.d.). Organic Syntheses Procedure. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. (n.d.). PMC. [Link]
-
The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. (2024, April 15). PubMed. [Link]
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2025, August 7). ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). MDPI. [Link]
-
(a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2-(4-boronic acid pinacol ester). (n.d.). ResearchGate. [Link]
- Synthesis method of 2-amino-5-pyrimidine pinacol borate. (n.d.).
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